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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dota-NI-fapi-04, a novel
radiopharmaceutical designed for dual-targeting cancer imaging. By simultaneously targeting
tumor hypoxia and fibroblast activation protein (FAP), Dota-NI-fapi-04 offers a promising
approach for enhanced tumor visualization and characterization. This document details the
core principles, experimental validation, and methodologies associated with this innovative
imaging agent.

Introduction: The Dual-Targeting Strategy

Dota-NI-fapi-04 is a bivalent radiotracer that capitalizes on two key features of the tumor
microenvironment: hypoxia and the overexpression of FAP on cancer-associated fibroblasts
(CAFs).[1][2] This dual-targeting approach is designed to improve tumor uptake and retention
of the imaging agent, leading to superior image quality and diagnostic accuracy.[1][2][3]

The Dota-NI-fapi-04 molecule integrates three key components:

o A FAP-targeting moiety (FAPI-04): This component binds with high affinity to FAP, a serine
protease highly expressed on CAFs in the stroma of a wide range of cancers.[1][2]

e A hypoxia-sensitive nitroimidazole (NI) moiety: Under hypoxic conditions, the nitroimidazole
group is reduced and becomes entrapped within tumor cells, thereby enhancing the tracer's
accumulation in oxygen-deficient tumor regions.[1][2]
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o A DOTA chelator: This allows for stable radiolabeling with diagnostic (e.g., Gallium-68, ¢8Ga)
or therapeutic (e.g., Lutetium-177, 1’7Lu) radionuclides.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Dota-NI-fapi-04 and its
radiolabeled counterparts.

Table 1: In Vitro Binding Affinity

Compound Target IC50 (nM) Cell Line
DOTA-NI-FAPI-04 FAP 7.44 HT1080-FAP
Source:[1]

Table 2: Radiolabeling Efficiency and Stability

. . . Radiochemical .
Radiotracer Radionuclide . Stability
Purity (%)

(°Ga]Ga-DOTANI Stable in saline and
a]Ga- -NI-

FAPI-04

68Ga >95% mouse serum for over

120 minutes

[77Lu]Lu-DOTA-NI Stable in saline and
u]Lu- -NI-

FAPI-04

177 u >95% mouse serum for 6

days

Source:[4]

Table 3: In Vitro Cell Uptake
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Radiotracer Cell Line

Uptake (% added
activity / 200,000 Time Point
cells)

[(8Ga]Ga-DOTA-NI-

Significantly higher

HT1080-FAP than [¢8Ga]Ga-FAPI-
FAPI-04
04
Significantly higher
[177Lu]Lu-DOTA-NI- g y g
HT1080-FAP than [Y77Lu]Lu-FAPI-
FAPI-04 04

Source:[1][4]

Table 4: In Vivo Tumor Uptake in U87MG Tumor-Bearing Mice

Radiotracer

Tumor Uptake (%ID/g) at 120 min

[(8Ga]Ga-DOTA-NI-FAPI-04 48.15
[68Ga]Ga-FAPI-04 5.72

[277Lu]Lu-DOTA-NI-FAPI-04 50.75
[177Lu]Lu-FAPI-04 20.48

Source:[1][2]

Table 5: In Vivo PET Imaging in UB7MG Tumor-Bearing Mice

Radiotracer

Average SUV at 120 min

[68Ga]Ga-DOTA-NI-FAPI-04 7.87
[*8Ga]Ga-FAPI-04 1.99

Source:[1][2]
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Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation
of Dota-NI-fapi-04.

Synthesis of DOTA-NI-FAPI-04

The synthesis of the bivalent agent DOTA-NI-FAPI-04 involves the chemical conjugation of the
hypoxia-sensitive nitroimidazole (NI) moiety to the FAP-targeting agent FAPI-04. A detailed,
step-by-step synthesis protocol is typically found in the supplementary materials of the primary
research publications. The general approach involves standard solid-phase or solution-phase
peptide synthesis techniques to link the different components.

Radiolabeling with ¢8Ga and *77Lu

Radiolabeling with Gallium-68 ([¢8Ga]Ga-DOTA-NI-FAPI-04):

Elute °8GaCls from a °8Ge/®8Ga generator using 0.05 M HCI.

Add the DOTA-NI-FAPI-04 precursor to the 68GaCls eluate.

Adjust the pH of the reaction mixture to 4.0-4.5 using a sodium acetate buffer.

Heat the reaction mixture at 95°C for 10 minutes.

Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity.

[4]

Radiolabeling with Lutetium-177 ([*’’Lu]Lu-DOTA-NI-FAPI-04):

Add 177LuCls to a solution of DOTA-NI-FAPI-04 in a suitable buffer (e.g., sodium acetate).

Adjust the pH to approximately 4.5.

Incubate the reaction mixture at 95°C for 30 minutes.

Perform quality control using radio-HPLC and radio-TLC to assess radiochemical purity and
stability.[4]
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In Vitro Competitive Binding Assay

o Culture FAP-positive cells (e.g., HT1080-FAP) in appropriate cell culture plates.

Incubate the cells with a constant concentration of a radiolabeled FAP ligand (e.g., [*’”Lu]Lu-
FAPI-04) and varying concentrations of the non-radiolabeled competitor (DOTA-NI-FAPI-04).

After incubation, wash the cells to remove unbound radioactivity.
Lyse the cells and measure the bound radioactivity using a gamma counter.

Calculate the IC50 value, which represents the concentration of the competitor required to
inhibit 50% of the specific binding of the radioligand.

In Vitro Cell Uptake and Internalization Assay

o Seed FAP-positive cells (e.g., HT1080-FAP) in culture plates and allow them to adhere
overnight.

Incubate the cells with the radiolabeled tracer ([°8Ga]Ga-DOTA-NI-FAPI-04 or [*77Lu]Lu-
DOTA-NI-FAPI-04) at 37°C for various time points.

To differentiate between membrane-bound and internalized radioactivity, wash the cells with
an acidic buffer (to remove surface-bound tracer) or a neutral buffer.

Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-
wash fraction (internalized fraction) using a gamma counter.

Express the results as a percentage of the added activity per a specific number of cells.[4]

Animal Models and Tumor Xenografts

¢ Use immunodeficient mice (e.g., BALB/c nude mice).

e Subcutaneously inject a suspension of human tumor cells that express FAP (e.g., US7MG or
HT1080-FAP) into the flank of the mice.

» Allow the tumors to grow to a suitable size (e.g., 100-200 mm?) before initiating imaging or
biodistribution studies.
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Micro-PET Imaging Studies

» Anesthetize the tumor-bearing mice.
« Intravenously inject the radiotracer ([°8Ga]Ga-DOTA-NI-FAPI-04) via the tail vein.

» Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120
minutes).

e Reconstruct the PET images and perform quantitative analysis by drawing regions of interest
(ROIs) over the tumor and other organs to calculate the Standardized Uptake Value (SUV).

[4]

Ex Vivo Biodistribution Studies

« Inject the radiotracer into tumor-bearing mice.

At predetermined time points post-injection, euthanize the mice.

Dissect major organs and the tumor.

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

Calculate the tracer uptake in each organ and express it as a percentage of the injected
dose per gram of tissue (%ID/g).[1][2]

Visualizations
Signaling and Targeting Mechanism
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Caption: Dual-targeting mechanism of Dota-NI-fapi-04 in the tumor microenvironment.

Experimental Workflow
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Caption: Experimental workflow for the preclinical evaluation of Dota-NI-fapi-04.

Logical Relationship of Compound Design
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Caption: Logical relationship of the molecular components and their functions in Dota-NI-fapi-
04.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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